

# N-Acetyl Fluvoxamine Acid: Characterization, Origin, and Analytical Profiling

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## Compound of Interest

Compound Name: *N-Acetyl Fluvoxamine Acid*

CAS No.: 88699-87-0

Cat. No.: B565630

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Content Type: Technical Whitepaper Subject: Pharmaceutical Impurity & Metabolite Analysis

Target Audience: Analytical Scientists, DMPK Researchers, and CMC Leads

## Executive Summary

**N-Acetyl Fluvoxamine Acid** (CAS: 88699-87-0) represents a complex, dual-modified derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.<sup>[1][2]</sup> While primarily identified as a Phase II metabolite (M4) formed via oxidative demethylation and N-acetylation, its significance extends into Quality Control (QC) and bioanalysis.<sup>[1][2]</sup>

For the drug development professional, this compound serves two critical roles:

- **Bioanalytical Marker:** It is a major urinary metabolite used to phenotype CYP2D6 activity and assess metabolic clearance in clinical pharmacology.
- **Specificity Reference:** Due to its structural similarity to potential oxidative degradation products (e.g., Fluvoxamine Acid), it acts as a crucial specificity standard in HPLC method validation to ensure no co-elution with process impurities.<sup>[2]</sup>

This guide provides a mechanistic breakdown of its formation, physicochemical properties, and a self-validating LC-MS/MS protocol for its detection.[1][2]

## Chemical Architecture & Identity

Unlike the parent molecule, which acts as a lipophilic base, **N-Acetyl Fluvoxamine Acid** possesses an amphiphilic nature due to the introduction of a carboxylic acid tail and a neutral acetamide head group.[2]

Feature	Fluvoxamine (Parent)	N-Acetyl Fluvoxamine Acid (Impurity/Metabolite)
CAS Number	54739-18-3	88699-87-0
Formula	C15H21F3N2O2	C16H19F3N2O4
Molecular Weight	318.34 g/mol	360.33 g/mol
Functional Group A	Primary Amine (Basic, pKa ~9. [1][2][3]5)	Acetamide (Neutral, Non-ionizable at physiological pH)
Functional Group B	Methoxy Ether (Lipophilic)	Carboxylic Acid (Acidic, pKa ~4. [1][2]5)
Solubility Profile	Soluble in organic solvents, acidic water	Soluble in alkaline buffers (as carboxylate), polar organics

## Structural Transformation Logic

The transformation from Fluvoxamine to **N-Acetyl Fluvoxamine Acid** involves two distinct chemical events:

- **Oxidative Demethylation (Tail):** The terminal methoxy group (-OCH<sub>3</sub>) is oxidized to a carboxylic acid (-COOH).[1][2] This drastically alters the polarity, introducing a negative charge at neutral pH.[2]
- **N-Acetylation (Head):** The primary amine (-NH<sub>2</sub>) on the aminoethoxy side chain is acetylated to form an acetamide (-NH-CO-CH<sub>3</sub>).[1][2] This removes the basic center of the molecule.[2]

## Origin & Formation Pathways[2]

Understanding the origin is vital for distinguishing between process impurities (formed in the reactor) and metabolites (formed in the patient).[1][2]

### A. Metabolic Pathway (In Vivo)

This is the primary source of **N-Acetyl Fluvoxamine Acid**.<sup>[1]</sup> It is designated as metabolite M4.<sup>[2]</sup>

- Step 1 (CYP2D6): Oxidative demethylation of Fluvoxamine to Fluvoxamine Acid (Intermediate).<sup>[1][2][4]</sup>
- Step 2 (NAT - N-Acetyltransferase): Acetylation of the primary amine.<sup>[1][2]</sup>
- Clinical Relevance: Accumulation of this metabolite can indicate renal clearance rates, but it is generally considered pharmacologically inactive.<sup>[2]</sup>

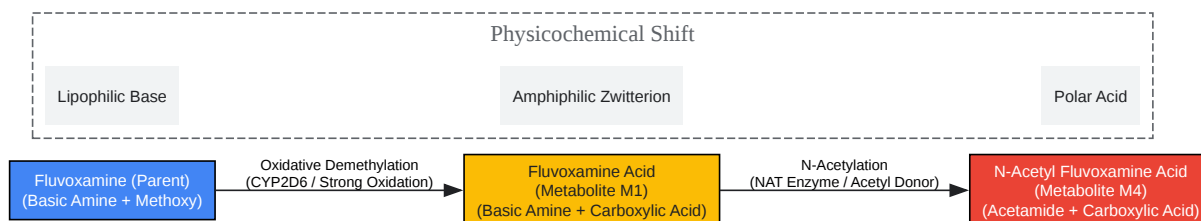
### B. Potential Degradation/Process Context (In Vitro)

While rare in solid-state stability, this structure can theoretically form under specific stress conditions:<sup>[1][2]</sup>

- Oxidative Stress: Strong oxidants can convert the methoxy group to the acid.<sup>[2]</sup>
- Excipient Interaction: In liquid formulations containing acetyl donors (e.g., degrading aspirin or acetate buffers), the amine could undergo acetylation, though this is kinetically slow compared to hydrolysis.<sup>[2]</sup>

## Visualization: Formation Pathway

The following diagram illustrates the dual-modification pathway.



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Caption: Step-wise metabolic conversion of Fluvoxamine to **N-Acetyl Fluvoxamine Acid** via oxidative demethylation and subsequent acetylation.

## Analytical Strategy: Separation & Detection

Detecting **N-Acetyl Fluvoxamine Acid** presents a unique chromatographic challenge: Orthogonality.[2]

- The Parent (Fluvoxamine) is a base.[2] It retains well at high pH or with ion-pairing reagents. [1][2]
- The Impurity is an acid.[2][3][5][6] At high pH (common for basic drugs), it becomes fully ionized (COO-) and elutes in the solvent front (void volume), causing quantitation failure.[1][2]

## Recommended Protocol: Acidic Reverse Phase LC-MS

To capture this impurity, you must suppress the ionization of the carboxylic acid group.[2]

### 1. Chromatographic Conditions

- Column: C18 stationary phase with high carbon load (e.g., Waters XSelect HSS T3 or equivalent) to retain polar acids.[1][2]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

- Why: Low pH keeps the -COOH protonated (neutral), increasing hydrophobicity and retention.[1][2]
- Mobile Phase B: Acetonitrile (ACN).[1][2]
- Gradient:
  - Start: 5% B (Hold 1 min to trap polar acid).
  - Ramp: 5% to 90% B over 10 mins.[2]
  - Note: **N-Acetyl Fluvoxamine Acid** will elute earlier than Fluvoxamine due to the polar amide/acid groups, but sufficiently retained away from the void.[2]

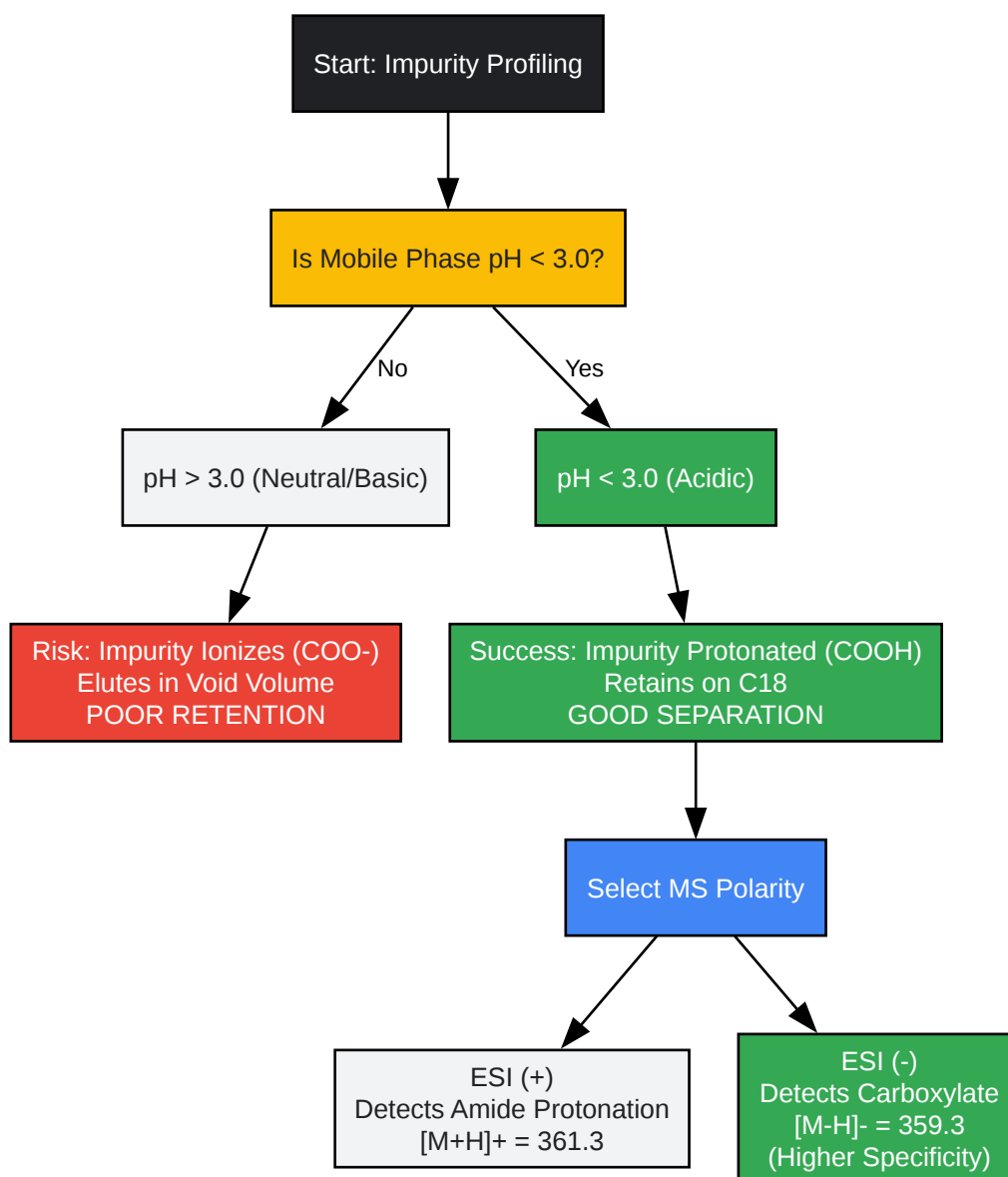
## 2. Mass Spectrometry (MS/MS) Detection

Since the molecule has lost its basic amine (acetylated), positive mode sensitivity may decrease compared to the parent.[1][2] However, the amide can still protonate.

- Ionization: ESI Positive (ESI+) and Negative (ESI-).[1][2]
  - Recommendation: Screen both.[2] ESI(-) is often more selective for the carboxylic acid moiety [M-H]<sup>-</sup>. [1][2]
- MRM Transitions (Conceptual):
  - Parent (ESI+): 361.3 → Fragment (Loss of Acetyl/COOH).[1][2]
  - Parent (ESI-): 359.3 → Fragment (Decarboxylation).[1][2]

## Method Development Decision Tree

Use this logic flow to validate the method for specificity.



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Caption: Decision logic for optimizing HPLC retention of the acidic N-Acetyl impurity.

## Regulatory & Toxicological Assessment

### Safety Classification

- Category: Metabolite (MIST Guidelines apply).<sup>[1][2]</sup>
- Genotoxicity: As an N-acetylated derivative, the reactive primary amine is masked, generally reducing genotoxic risk compared to primary aromatic amines (though Fluvoxamine's amine

is aliphatic).[1][2]

- Coverage: If the metabolite is present in human plasma at levels >10% of total drug-related exposure, it is considered "qualified" and requires no further animal toxicity testing.[2]

## Reference Standard Usage

For regulatory submissions (ANDA/NDA), **N-Acetyl Fluvoxamine Acid** is required to:

- Validate Bioanalytical Methods: Prove that the assay can distinguish Parent Drug from Metabolites.
- Confirm Mass Balance: In ADME studies, accounting for this metabolite helps close the mass balance equation.

## References

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 71312888: **N-Acetyl Fluvoxamine Acid**. [[Link](#)][1][2]
- H. Lundbeck A/S.Fluvoxamine Maleate: Pharmacokinetics and Metabolism Profile.[2] (Data derived from standard metabolic pathways of SSRIs).[1][2]
- International Conference on Harmonisation (ICH).Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials. [[Link](#)][1][2]

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## Sources

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